Sinomenine hydrochloride

Description

Sinomenine hydrochloride (C₁₉H₂₃NO₄·HCl) is an alkaloid derived from the stems and roots of Sinomenium acutum, a plant used in traditional Chinese medicine for over 2,000 years to treat rheumatism and inflammatory disorders . Clinically, it is formulated as Zhengqing Fengtong Ning for rheumatoid arthritis (RA) and osteoarthritis (OA) treatment . Its pharmacological actions include anti-inflammatory, immunosuppressive, and anti-cancer effects, mediated through modulation of chemokine axes (e.g., CXCL12-CXCR4), ERK/MMP signaling pathways, and vascular normalization .

Properties

IUPAC Name |

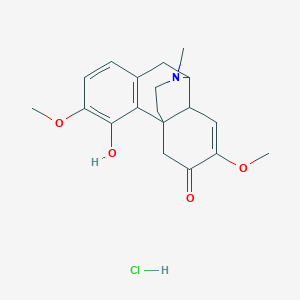

3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4.ClH/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEVIMJAUHZFMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sinomenine hydrochloride involves several steps:

Starting Material: The synthesis begins with the extraction of sinomenine from Sinomenium acutum.

Hydrochloride Formation: The extracted sinomenine is then reacted with hydrochloric acid to form the hydrochloride salt.

Purification: The final product is purified using recrystallization techniques to achieve high purity levels.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction and purification processes. The use of advanced chromatography and crystallization techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Sinomenine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing its therapeutic potential.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified pharmacological properties, which can be used for different therapeutic applications .

Scientific Research Applications

Anti-Inflammatory Applications

Rheumatoid Arthritis and Osteoarthritis

Sinomenine hydrochloride is primarily recognized for its efficacy in treating rheumatoid arthritis (RA) and osteoarthritis (OA). Clinical studies have shown that SH can significantly reduce symptoms associated with these conditions, including pain and joint swelling. It acts by modulating immune responses and reducing inflammation. A double-blind study indicated that SH improved the quality of life for patients with RA, demonstrating its potential as a long-term therapeutic option for chronic inflammatory diseases .

Immunoglobulin A Nephropathy (IgAN)

Recent research has explored SH's protective effects against IgAN, a kidney disorder characterized by the deposition of IgA in the glomeruli. In an experimental study using rat models, SH was found to mitigate pathological changes and reduce IgA and C3 deposits in the kidneys, suggesting a promising avenue for treating this condition .

Antitumor Activity

Breast Cancer

this compound has been investigated for its anti-tumor properties, particularly in breast cancer. Studies have shown that SH inhibits breast cancer cell proliferation by interfering with key signaling pathways such as MAPK and Wnt/β-catenin. In vitro assays demonstrated that SH reduced migration and invasion capabilities of breast cancer cells, while in vivo experiments confirmed its ability to suppress tumor growth without significant toxicity .

Mechanisms of Action

The antitumor effects of SH are attributed to several mechanisms:

- Inhibition of Epithelial–Mesenchymal Transition (EMT) : This process is crucial for cancer metastasis; SH has been shown to inhibit EMT in breast cancer cells .

- Induction of Apoptosis : SH induces cell cycle arrest and apoptosis in cancer cells through pathways involving p53 and MAPK signaling .

- Reduction of Cancer Stem Cell Properties : By downregulating WNT10B expression, SH diminishes the stemness of breast cancer stem cells, thereby limiting their self-renewal capacity .

Neurological Applications

Neuroprotection

this compound has demonstrated neuroprotective effects in various models of central nervous system disorders. For instance, it has been shown to alleviate brain edema and neurological damage following intracerebral hemorrhage by inhibiting neuroinflammation and preventing neuronal apoptosis . These findings suggest that SH may be beneficial in treating conditions such as subarachnoid hemorrhage.

Renal Protection

Renal Fibrosis

In studies focusing on renal fibrosis induced by adriamycin, SH exhibited protective effects by regulating autophagy processes. It reduced proteinuria and improved renal histopathology, indicating its potential as a therapeutic agent for preventing renal damage .

Summary Table of Applications

Mechanism of Action

The compound exerts its effects by interacting with various molecular targets and pathways:

μ-Opioid Receptor: It weakly binds to the μ-opioid receptor, modulating pain and inflammation.

Histamine Release: It potently releases histamine following mast cell degranulation, contributing to its anti-inflammatory effects.

Inhibition of Inflammatory Molecules: It inhibits the production of reactive oxygen species, nitric oxide, and other inflammatory molecules.

Comparison with Similar Compounds

Structural and Functional Comparison

| Compound | Source/Class | Key Functional Groups | Primary Applications |

|---|---|---|---|

| Sinomenine Hydrochloride | Sinomenium acutum (Alkaloid) | Benzylisoquinoline backbone | RA, OA, cancer metastasis |

| Berberine Hydrochloride | Berberis spp. (Isoquinoline) | Protoberberine skeleton | Antimicrobial, antidiabetic |

| Nicotine | Nicotiana tabacum (Pyridine) | Pyridine-pyrrolidine structure | Stimulant, insecticide |

| Geniposide | Gardenia jasminoides (Iridoid) | Iridoid glycoside | Anti-inflammatory, neuroprotection |

Key Insights :

- Sinomenine and Berberine share isoquinoline-derived structures but differ in substitution patterns, leading to divergent therapeutic targets .

- Nicotine’s pyridine-pyrrolidine structure confers distinct neuroactive properties, unlike Sinomenine’s anti-inflammatory focus .

Pharmacological and Toxicological Profiles

Key Insights :

- Sinomenine’s moderate toxicity (Category IV) contrasts with Berberine’s low toxicity (Category V), allowing safer long-term use .

- Nicotine’s high toxicity limits its therapeutic utility compared to Sinomenine .

Clinical and Preclinical Efficacy

Key Insights :

- Sinomenine’s sustained-release formulations (e.g., CSSSI) enhance OA treatment efficacy by prolonging half-life (t₁/₂ = 20–25 h vs. 8.57 h for immediate-release) .

- Dose-dependent effects: 100 mg/kg Sinomenine normalizes tumor vasculature, while 200 mg/kg exacerbates immunosuppression .

Key Insights :

- Sinomenine’s organ enlargement at high doses necessitates careful dosing in clinical settings .

- Berberine ’s safety profile supports its use in chronic metabolic disorders .

Biological Activity

Sinomenine hydrochloride (SH) is a natural alkaloid derived from the plant Sinomenium acutum, known for its wide range of biological activities. This article explores the compound's pharmacological properties, focusing on its antitumor, anti-inflammatory, and immunomodulatory effects, supported by recent research findings and case studies.

Overview of Biological Activities

This compound exhibits several biological activities, including:

- Antitumor Effects : SH has been shown to inhibit cancer cell proliferation and induce apoptosis across various cancer types.

- Anti-inflammatory Effects : It reduces the production of pro-inflammatory cytokines and mediators.

- Immunomodulatory Effects : SH enhances immune responses, particularly in inflammatory conditions.

Antitumor Activity

Recent studies have highlighted SH's potential as an anticancer agent. Key findings include:

- Mechanism of Action :

-

In Vitro Studies :

- In breast cancer models (MCF-7 and MDA-MB-231), SH reduced the expression of WNT10B, a key regulator of stemness in cancer stem cells, thereby inhibiting their self-renewal and metastatic potential .

- SH demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.33 mM to 1.56 mM, indicating significant potency against tumor cells .

- In Vivo Studies :

Anti-inflammatory Activity

This compound is recognized for its anti-inflammatory properties:

-

Cytokine Inhibition :

- SH has been reported to inhibit pro-inflammatory cytokines such as TNF-α, IL-6, and inducible nitric oxide synthase (iNOS) both in vitro and in vivo .

- A study indicated that SH reduced the disease activity index in colitis models by decreasing inflammatory markers while increasing anti-inflammatory cytokines like IL-10 .

- Mechanistic Insights :

Immunomodulatory Effects

SH's impact on immune function has been documented:

- Enhancement of Immune Responses :

Case Studies

Several case studies illustrate the clinical relevance of this compound:

- Rheumatoid Arthritis : Clinical trials have shown that SH can significantly reduce joint swelling and pain in patients with rheumatoid arthritis, attributed to its anti-inflammatory properties.

- Colitis Management : In a controlled study involving colitis patients, treatment with SH resulted in improved clinical outcomes and reduced inflammatory markers compared to placebo groups.

Summary Table of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Antitumor | Inhibition of PI3K/Akt/mTOR pathways | Induces apoptosis; reduces tumor growth |

| Anti-inflammatory | Modulation of NF-κB pathway | Decreases TNF-α and IL-6 levels |

| Immunomodulatory | Enhances neutrophil function | Promotes immune response; increases ROS production |

Q & A

Q. What are the recommended storage conditions and handling protocols for Sinomenine Hydrochloride in laboratory settings?

this compound should be stored at -20°C in a tightly sealed container to prevent degradation. Solutions prepared with solvents should be used within one month under the same storage conditions. Handling requires protective equipment (gloves, lab coat, goggles) to avoid inhalation, skin contact, or eye exposure. Work should be conducted in a well-ventilated fume hood, and spills must be cleaned immediately with water and soap .

Q. What in vitro models are appropriate for studying this compound's anti-inflammatory or anticancer effects?

MDA-MB-231 breast cancer cells are commonly used to assess migration inhibition via wound healing assays. For anti-inflammatory studies, fibroblast cell lines (e.g., NIH/3T3) are suitable for evaluating viability (via CCK-8 assays) and gene expression changes (via RT-qPCR). Typical effective concentrations range from 0.25 mM to 1 mM, with higher doses showing cytotoxic effects .

Q. How is acute toxicity (LD50) determined for this compound in preclinical models?

The up-and-down procedure (OECD Guideline 425) is used to calculate LD50. For example, in mice, doses ranging from 300 mg/kg to 663 mg/kg are administered intraperitoneally, with organ weight changes (liver, spleen, lungs) monitored. Berberine Hydrochloride, a comparator, showed an LD50 of 2825.53 mg/kg, but Sinomenine’s exact LD50 requires further validation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicological effects of this compound across studies?

Conflicting data (e.g., organ enlargement vs. no observed effects) may arise from variations in species, administration routes, or dosing regimens. Meta-analyses of raw datasets and standardized protocols (e.g., OECD guidelines) are critical. For instance, liver toxicity observed at 300 mg/kg in mice (p < 0.01) should be cross-validated with histopathological analyses and biomarker profiling (e.g., ALT/AST levels) .

Q. What methodological strategies improve the bioavailability of this compound in sustained-release formulations?

Nanocarriers (e.g., deformable liposomes) enhance transdermal delivery, as shown by a 2× increase in AUC compared to conventional formulations. Pharmacokinetic parameters (Cmax, Tmax) are optimized using near-infrared (NIR) spectroscopy and multisource data fusion to predict dissolution profiles. Validation requires in vivo studies comparing plasma concentration-time curves (e.g., AS-TE vs. TE1 formulations) .

Q. How do researchers mitigate gastrointestinal side effects of this compound in preclinical models?

Co-administration with enteric-coated carriers or prodrug derivatization reduces gastric irritation. For example, sustained-release pellets with hydroxypropyl methylcellulose (HPMC) minimize mucosal exposure. Efficacy is assessed via ELISA for inflammatory cytokines (e.g., TNF-α, IL-6) and Western blot for NF-κB pathway inhibition .

Q. What mechanisms underlie this compound's dual role as an NF-κB inhibitor and μ-opioid receptor activator?

Mechanistic studies involve siRNA knockdown of NF-κB subunits (p50/p65) and receptor-binding assays (e.g., radioligand displacement). Synergistic effects are tested in pain models (e.g., thermal tail-flick tests) using dose-response analyses (e.g., 40 mg/kg ip in rats). Transcriptomic profiling (RNA-seq) identifies downstream targets .

Data Contradiction Analysis

Q. Why do some studies report significant fibroblast inhibition by this compound, while others show limited efficacy?

Discrepancies may stem from differences in cell passage numbers, assay sensitivity (CCK-8 vs. MTT), or exposure duration. For example, 0.5 mM Sinomenine reduced fibroblast viability by 50% in 24-hour treatments but showed weaker effects in primary cultures. Standardizing cell lines (e.g., NIH/3T3) and normalizing data to baseline proliferation rates can resolve inconsistencies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.